1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)16-2-1-3-17(12-16)26-19(29)25-13-14-6-10-27(11-7-14)18(28)15-4-8-24-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUYMKGSPFHSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Isonicotinoyl Group: The isonicotinoyl group is introduced via an acylation reaction, where the piperidine intermediate reacts with isonicotinic acid or its derivatives.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Janus Kinase Inhibition
Janus kinases are a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. The compound has been identified as a JAK-1 inhibitor, which may have implications for treating conditions such as:
- Rheumatoid Arthritis : The inhibition of JAK-1 can reduce inflammation and joint damage.
- Myelofibrosis : Targeting JAK pathways can help manage symptoms and improve quality of life.
- Plaque Psoriasis : The compound's anti-inflammatory properties may alleviate skin lesions associated with this condition .
Cancer Treatment
Research indicates that compounds similar to 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For example, studies have shown that modifications to similar compounds enhance their binding affinity to cancer-related targets, suggesting potential for the treatment of gastrointestinal stromal tumors and other malignancies .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Interaction with specific receptors influences various pathways.
- Enzyme Inhibition : Inhibiting enzymes critical for biochemical processes can affect cell proliferation.
- Signal Modulation : Modulating intracellular signaling pathways contributes to therapeutic effects .
Study on JAK Inhibitors
A study published in 2023 highlighted the effectiveness of JAK inhibitors like this compound in treating autoimmune diseases. The study demonstrated significant improvements in patient outcomes when using these inhibitors compared to traditional therapies .
Anticancer Properties
Research focusing on similar compounds indicated that modifications enhance their potency against cancer cell lines, particularly those expressing mutations in kinases like c-KIT. This suggests that structural variations can lead to improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl group is a recurring motif in bioactive ureas, enhancing target affinity and pharmacokinetic properties. Compound 83 demonstrates potent anticancer activity, likely due to its pyridine-methoxyaryl core .
- Piperazine/thiazole linkers (e.g., 11e ) may improve solubility but introduce synthetic complexity compared to simpler alkyl chains (e.g., 27 ) .
Piperidine/Pyridine-Containing Ureas
Key Observations :
- Pyridine-containing ureas (e.g., 82 ) often exhibit anticancer activity, likely due to interactions with ATP-binding pockets in kinases .
- Bulky substituents like adamantyl (e.g., 22 ) enhance lipophilicity but may reduce solubility, impacting bioavailability .
- The target compound’s isonicotinoyl group (pyridine-4-carbonyl) could mimic coenzyme interactions, a feature absent in simpler pyridine derivatives.
Biological Activity
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Urea derivative
- Substituents :
- Isonicotinoyl group
- Piperidinyl moiety
- Trifluoromethyl phenyl ring
This unique structural configuration contributes to its biological activity, particularly in targeting specific kinases involved in tumor proliferation.
Kinase Inhibition
Research indicates that this compound acts primarily as a selective inhibitor of certain kinases. For instance, it has shown significant inhibitory effects on the KIT kinase pathway, particularly against the V559D mutant form. This selectivity is crucial as it minimizes off-target effects that are common with broader-spectrum inhibitors like Imatinib and Sunitinib .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing the KIT V559D mutation. The compound was found to significantly reduce cell viability in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) in the low micromolar range.
In Vivo Efficacy
In vivo studies using mouse models inoculated with BaF3-TEL-KIT-V559D cells showed that administration of this compound resulted in a substantial reduction in tumor growth. Specifically, a dosage of 100 mg/kg/day led to approximately 68.5% tumor growth inhibition (TGI), comparable to established treatments .
Biological Activity Summary Table
| Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Cell Proliferation Inhibition | IC50: Low μM (specific for KIT V559D) | 68.5% TGI at 100 mg/kg/day |
| Kinase Selectivity | High selectivity for KIT V559D | Comparable efficacy to Imatinib |
| Mechanism | Inhibition of auto-phosphorylation | Tumor growth inhibition via oral dosing |
Future Directions
Further research is warranted to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
- Combination Therapies : Evaluating its efficacy when used alongside other therapeutic agents.
- Broader Kinase Targets : Investigating its activity against other relevant kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a piperidine-isonicotinoyl intermediate with a trifluoromethylphenyl urea precursor. Key steps include:
- Nucleophilic substitution : Reacting 4-(aminomethyl)piperidine with isonicotinoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Urea formation : Using carbodiimide coupling agents (e.g., EDC/HCl) to link the intermediates, with yields sensitive to solvent polarity (e.g., DMF vs. THF) and temperature (optimized at 0–25°C) .
- Yield Optimization : Lower yields (30–48%) are common with sterically hindered substituents, while electron-withdrawing groups (e.g., trifluoromethyl) improve reactivity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F vibrations (1100–1200 cm⁻¹) .
- ¹H NMR : Key signals include:
- Piperidine methylene protons (δ 2.8–3.2 ppm, multiplet).
- Trifluoromethylphenyl aromatic protons (δ 7.4–7.8 ppm, split due to para-substitution) .
- ¹³C NMR : Confirm the isonicotinoyl carbonyl (δ ~165 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, = 32 Hz) .
Q. What analytical methods are suitable for identifying impurities in the synthesized compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to resolve unreacted intermediates. Retention times correlate with polarity (e.g., trifluoromethylphenyl urea elutes later) .
- LC-MS : Detect trace impurities via [M+H]⁺ ions; common byproducts include hydrolyzed isonicotinoyl derivatives (mass shift +18 Da) .
Advanced Research Questions
Q. How to design experiments assessing this compound’s antiproliferative activity across diverse cell lines?
- Methodological Answer :
- Cell Panel Selection : Use NCI-60 or patient-derived xenograft (PDX) models to capture heterogeneity. Include controls for baseline proliferation (e.g., untreated cells) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicate wells per dose. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Assay Validation : Confirm results via orthogonal assays (e.g., apoptosis markers via flow cytometry) to rule out false positives from cytotoxicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare cell line genetic backgrounds (e.g., p53 status) and culture conditions (e.g., serum concentration) that may modulate sensitivity .
- Metabolic Stability Testing : Use hepatic microsomes to assess if rapid metabolism in certain models reduces efficacy .
- Structural Confirmation : Re-analyze batch purity via DSC/TGA to exclude degradation products affecting activity .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., VEGFR2). Prioritize poses with hydrogen bonds to the urea moiety and π-π stacking with the isonicotinoyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding modes. Analyze RMSD/RMSF to identify critical residues .
Q. What methodologies evaluate the environmental fate and ecotoxicology of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
